![molecular formula C13H12F3N7O2 B2939279 2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338405-18-8](/img/structure/B2939279.png)
2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an acetamide group, and a trifluoromethylphenyl group . The presence of these functional groups suggests that this compound could have a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The compound also contains an acetamide group (a carbonyl group attached to a nitrogen atom) and a trifluoromethylphenyl group (a phenyl ring with a trifluoromethyl substituent) .Scientific Research Applications
Synthesis and Biological Assessment
A study by Karpina et al. (2019) outlines the synthesis of novel acetamides with an 1,2,4-oxadiazole cycle, showcasing a method applicable for creating diverse functionalized triazolo[4,3-a]pyridine derivatives. This approach could potentially be adapted for synthesizing compounds with similar structural features to the one , emphasizing the significance of heterocyclic compounds in drug discovery and development (Karpina et al., 2019).
Chemical Properties and Reactivity
The reactivity of related compounds has been explored through various chemical reactions, including the synthesis of oxazoles and triazoles, which are crucial for developing pharmaceuticals and agrochemicals. For instance, a novel synthesis route for oxazoles was developed, potentially offering a new method for creating compounds with similar backbones (Huang et al., 1996).
Biological Evaluation and Potential Therapeutic Uses
Compounds structurally related to the one specified have been evaluated for their antimicrobial and anti-inflammatory properties. For example, Thomas et al. (2009) synthesized compounds tested for antimicrobial and anti-inflammatory activities, highlighting the pharmaceutical potential of such molecules (Thomas et al., 2009).
Molecular Docking and Antimicrobial Agents
Further research includes the synthesis and characterization of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides evaluated as antimicrobial agents. These studies utilize molecular docking to understand the interaction between synthesized compounds and target proteins, providing a basis for designing drugs with enhanced efficacy (Almutairi et al., 2018).
properties
IUPAC Name |
N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N7O2/c14-13(15,16)8-2-1-3-9(4-8)20-11(24)12(25)22-21-10(17)5-23-7-18-6-19-23/h1-4,6-7H,5H2,(H2,17,21)(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHPDFGUNSHSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NN=C(CN2C=NC=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide |
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